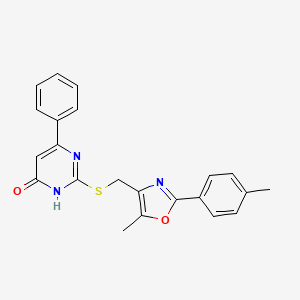

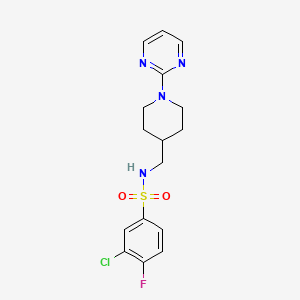

(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(p-tolyl)ethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(p-tolyl)ethenesulfonamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure and renal function. HET0016 has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases.

Scientific Research Applications

Medicinal Chemistry Applications

Sulfonamide derivatives have been extensively studied for their potential in drug development, particularly as endothelin antagonists, which are crucial for treating cardiovascular diseases. For instance, the development of biphenylsulfonamides has led to the discovery of novel series of endothelin-A (ETA) selective antagonists. These compounds, with optimal substitutions, demonstrated improved ETA binding affinity and functional activity, indicating their potential in inhibiting the pressor effect caused by endothelin-1, a potent vasoconstrictive peptide (N. Murugesan et al., 1998). Additionally, prodrug forms of N-methylsulfonamides have been synthesized and evaluated, showing potential for improving water solubility and bioavailability of sulfonamide drugs, which is significant for developing carbonic anhydrase inhibitors (J. D. Larsen et al., 1988).

Organometallic and Catalysis Research

Sulfonamide derivatives have also been explored in organometallic chemistry for the oxidation of hydrocarbons and synthesis of ethenesulfonamides. The selective oxidation by aqueous platinum salts showcases the functionalization capabilities of sulfonamide derivatives, such as p-toluenesulfonic acid, into corresponding alcohols and aldehydes without further oxidation to carboxylic acids (J. Labinger et al., 1993). Moreover, an efficient synthesis method for E-arylethenesulfonamides from 1-hydroxy-1-arylalkanes has been developed, highlighting the utility of sulfonamide derivatives in chemical and pharmaceutical fields (A. Aramini et al., 2003).

properties

IUPAC Name |

(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(4-methylphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S/c1-17-8-10-19(11-9-17)13-15-25(23,24)21-16-20(2,22)14-12-18-6-4-3-5-7-18/h3-11,13,15,21-22H,12,14,16H2,1-2H3/b15-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMFANZJIRAMII-FYWRMAATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(C)(CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C)(CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(p-tolyl)ethenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B2768746.png)

![4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2768747.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2768749.png)

![6-methyl-N-(1-phenylethyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2768754.png)

![N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2768757.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2768758.png)

![3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde](/img/structure/B2768762.png)

![N-[2-(chloromethyl)-4-nitrophenyl]acetamide](/img/structure/B2768767.png)